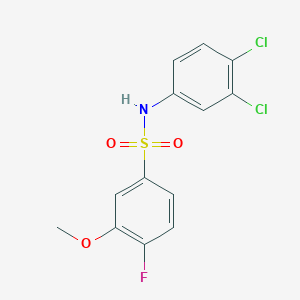
N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of dichlorophenyl, fluoro, methoxy, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Introduction of the Fluoro Group: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the fluoro and methoxy groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, this compound can be used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dichlorophenyl)propanamide: Similar in structure but lacks the fluoro and methoxy groups.
3,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl group but has an isocyanate functional group instead of sulfonamide.
Linuron: A herbicide with a similar dichlorophenyl structure but different functional groups.
Uniqueness
N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluoro and methoxy groups enhances its potential as a versatile intermediate in synthesis and as a candidate for drug development.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C13H10Cl2FNO3S |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-7-9(3-5-12(13)16)21(18,19)17-8-2-4-10(14)11(15)6-8/h2-7,17H,1H3 |
Clave InChI |
SEBFCYUEIIPDRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11481830.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-acetonitrile, 3,5,6,7-tetrahydro-4-oxo-](/img/structure/B11481833.png)
![ethyl 5-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11481835.png)
![N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide](/img/structure/B11481842.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11481847.png)
![2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B11481861.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11481862.png)
![N-{2-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481873.png)
![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481876.png)
![N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide](/img/structure/B11481878.png)
![N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]furan-2-carboxamide](/img/structure/B11481880.png)
![2-fluoro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11481881.png)
![N'-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11481883.png)
![2-{[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B11481894.png)
